molecular formula C3H7NOS B1587535 O-Ethyl thiocarbamate CAS No. 625-57-0

O-Ethyl thiocarbamate

Cat. No. B1587535
CAS RN: 625-57-0
M. Wt: 105.16 g/mol
InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N
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Description

O-Ethyl thiocarbamate is an organosulfur compound . It is a member of the thiocarbamates family, which are sulfur analogues of carbamates . The molecule contains a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .


Synthesis Analysis

O-Ethyl thiocarbamate can be synthesized from diethyl dixanthogenate using different oxidants . Another method involves the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component . Thiocarbamates can also be synthesized by the reaction of water or alcohols upon thiocyanates .


Molecular Structure Analysis

The O-Ethyl thiocarbamate molecule contains a total of 13 atoms, including 7 Hydrogen atoms, 3 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecular weight of O-Ethyl thiocarbamate is 105.159 .


Chemical Reactions Analysis

In the Newman-Kwart rearrangement, O-thiocarbamates can isomerise to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .


Physical And Chemical Properties Analysis

Thionocarbamate, a related compound, is a yellow or light yellow oily liquid with a special odor. It is slightly less dense than water and less soluble in water. It has weak acidity. It exists in thione form in acidic and neutral medium and exists in thiol form in alkaline medium .

Scientific Research Applications

Antitrypanosomal Applications

O-Ethyl thiocarbamate derivatives have shown potential in antitrypanosomal applications. A study on Moringa peregrina isolated O-Ethyl 4-[(α-L-rhamnosyloxy) benzyl] thiocarbamate, among other compounds, testing their in vitro activity against Trypanosoma brucei rhodesiense. The results indicated moderate activity, suggesting potential for development in antitrypanosomal drug therapies (Ayyari et al., 2013).

Herbicide Applications

O-Ethyl thiocarbamates are used as herbicides. Their effectiveness was studied in controlling giant foxtail (Setaria faberi) in soils with varying histories of thiocarbamate use. Enhanced degradation of thiocarbamates was observed with repeated applications, affecting herbicide persistence and weed control efficacy (Rudyanski et al., 1987).

Structural and Conformational Analysis

The structural and conformational properties of O-Ethyl thiocarbamates have been studied using crystallographic data and theoretical calculations. For example, O-ethyl N-methoxycarbonyl thiocarbamate was analyzed, providing insights into its molecular structure and potential applications in various fields (Vallejos et al., 2009).

Inhibition of Fatty Acid Elongation

Thiocarbamates like O-Ethyl thiocarbamate inhibit fatty acid elongation, crucial for biosynthesis in plants. This inhibition is significant for their use as herbicides, affecting the synthesis of surface waxes and suberin in plants like barley and wild oats (Baldwin et al., 2003).

Chemical Synthesis and Optimization

Studies have focused on optimizing the synthesis of O-Ethyl thiocarbamate for industrial applications. For instance, a study on the one-pot synthesis of N-ethyl-O-isobutyl thiocarbamate showed high-purity products with significant yield, indicating its practicality in industrial scale applications (Milentijević et al., 2021).

Atmospheric Chemistry Studies

The gas-phase reactions of thiocarbamates like O-Ethyl thiocarbamate with radicals and ozone have been investigated to understand their environmental impact and behavior in atmospheric conditions (Kwok et al., 1992).

Safety And Hazards

O-isopropyl ethylthiocarbamate, a related compound, is harmful if swallowed and causes skin irritation. It is also harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Novel ether thionocarbamates have been synthesized and their collecting efficiencies in the flotation of chalcopyrite were investigated . These synthesized ether thionocarbamates showed better frothing properties and stronger affinity to chalcopyrite compared with O-isopropyl-N-ethyl thionocarbamate . This suggests potential future directions in the development of more efficient flotation agents.

properties

IUPAC Name

O-ethyl carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073218
Record name O-Ethyl thiocarbamate
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Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Ethyl thiocarbamate

CAS RN

625-57-0
Record name O-Ethyl carbamothioate
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Record name Carbamic acid, thio-, O-ethyl ester
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Record name O-Ethyl thiocarbamate
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Record name O-Ethyl thiocarbamate
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Record name 625-57-0
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Record name O-Ethyl thiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
MM Milosavljević, M Sovrlić, AD Marinković… - Monatshefte für Chemie …, 2010 - Springer
… aqueous emulsion phase of N-ethyl O-ethyl thiocarbamate. The product was separated from … N-methyl O-ethyl thiocarbamate (15.6 g) was obtained, representing a yield of 87.2% (gas …
Number of citations: 20 link.springer.com
K Breme, X Fernandez, UJ Meierhenrich… - Journal of agricultural …, 2007 - ACS Publications
… assume that the N-benzyl O-ethyl thiocarbamate was formed via additive reaction between … ethanol was tested and resulted indeed in the formation of N-benzyl O-ethyl thiocarbamate. …
Number of citations: 23 pubs.acs.org
U Casellato, G Fracasso, R Graziani, L Sindellari… - Inorganica chimica …, 1990 - Elsevier
… The complexes Au(TMDT)Br, Au(TMDT)Cl, [Au(PPh 3 )(TMDT)]NO 3 and Au(MTC) 2 Cl (TMDT = N,N-dimethyl-S-methyl-dithiocarbamate, MTC = N-methyl-O-ethyl-thiocarbamate) have …
Number of citations: 13 www.sciencedirect.com
G Bandoli, DA Clemente, L Sindellari… - Journal of the Chemical …, 1975 - pubs.rsc.org
The preparation, spectroscopic properties, and X-ray structure of the title compound have been determined. Crystals are monoclinic, space group P21/n, with unit cell dimensions: a= 10·…
Number of citations: 5 pubs.rsc.org
G Milentijević, AD Marinković, M Rančić, A Bogdanović… - Minerals, 2021 - mdpi.com
… N-alkyl-O-ethyl thiocarbamate was synthesized as a comparative flotation agent. The structure … using obtained N-ethyl-O-ethyl thiocarbamate in this study, as with KAmX and KiBuX [52]. …
Number of citations: 1 www.mdpi.com
MA Palominos, JG Santos, JA Valderrama… - Phosphorus and Sulfur …, 1983 - Taylor & Francis
… The mole ratio of O-ethyl thiocarbamate (2) and O-ethyl carbamate (3) formed as main products is larger than unity during all the reaction. Bis(ethoxythiocarbonyl) sulfide (4) and bis(…
Number of citations: 3 www.tandfonline.com
T Sakaizumi, H Mure, O Ohashi, I Yamaguchi - Journal of Molecular …, 1989 - Elsevier
… The microwave spectra of ethyl cyanate (CH,CH,-OCN) and its “N species generated by reacting O-ethyl thiocarbamate or O-ethyl thiocarbamate- 15N with mercury( II) oxide have been …
Number of citations: 17 www.sciencedirect.com
SS Milisavljević, AD Marinković… - Hemijska …, 2010 - scindeks.ceon.rs
Syntheses of N-alkyl and N,N-dialkyl-O-ethyl and O-isopropyl thiocarbamates by oxidation of ammonium salts of ethyl- and isopropylxanthogenic acid in the presence of sodium …
Number of citations: 2 scindeks.ceon.rs
L Chen, TR Thompson, RP Hammer… - The Journal of Organic …, 1996 - ACS Publications
… A solution of (chlorocarbonyl)sulfenyl chloride (5) (6.25 mL, 75 mmol) in CHCl 3 (375 mL) was added over 30 min into a stirred and externally chilled mixture of O-ethyl thiocarbamate (4…
Number of citations: 39 pubs.acs.org
T Pasinszki, B Havasi, A Kovács - The Journal of Physical …, 2003 - ACS Publications
… Gaseous ethyl cyanate, CH 3 CH 2 OCN, has been generated from the gas/solid reaction of O-ethyl thiocarbamate with mercury oxide and characterized in the gas phase by infrared …
Number of citations: 15 pubs.acs.org

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